

Application Note: Quantification of Piperazine Phosphate by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Piperazine phosphate*

Cat. No.: *B147339*

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Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **Piperazine Phosphate**. The method employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications in the pharmaceutical industry. The protocol provides a straightforward and robust approach for the determination of **piperazine phosphate** in bulk drug substances and formulated products.

Introduction

Piperazine is an organic compound used as an anthelmintic agent in both human and veterinary medicine.^[1] It is commonly formulated as a phosphate salt. Accurate quantification of **piperazine phosphate** is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. While various analytical methods exist for piperazine determination, including gas chromatography and liquid chromatography-mass spectrometry (LC-MS), a simple and accessible HPLC-UV method is highly desirable for routine analysis.^[1] This application note presents a validated HPLC method for the quantification of **piperazine phosphate**, addressing the challenge of its weak UV absorbance by utilizing a low wavelength for detection.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Reagents:
 - **Piperazine Phosphate** reference standard
 - Acetonitrile (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	20mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (95:5, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	210 nm
Run Time	10 minutes

Table 1: Optimized Chromatographic Conditions

Protocol

Preparation of Mobile Phase

- Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water to prepare a 20mM solution.
- Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 95:5 (v/v).
- Degas the mobile phase before use.

Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of **Piperazine Phosphate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Preparation of Sample Solutions

- Bulk Drug: Accurately weigh about 100 mg of the **Piperazine Phosphate** sample, dissolve it in and dilute to 100 mL with the mobile phase. Further dilute to a final concentration within the calibration range.
- Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of **Piperazine Phosphate** to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Centrifuge a portion of the solution and dilute the supernatant to a final concentration within the calibration range.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

Analysis

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of piperazine is used for quantification.

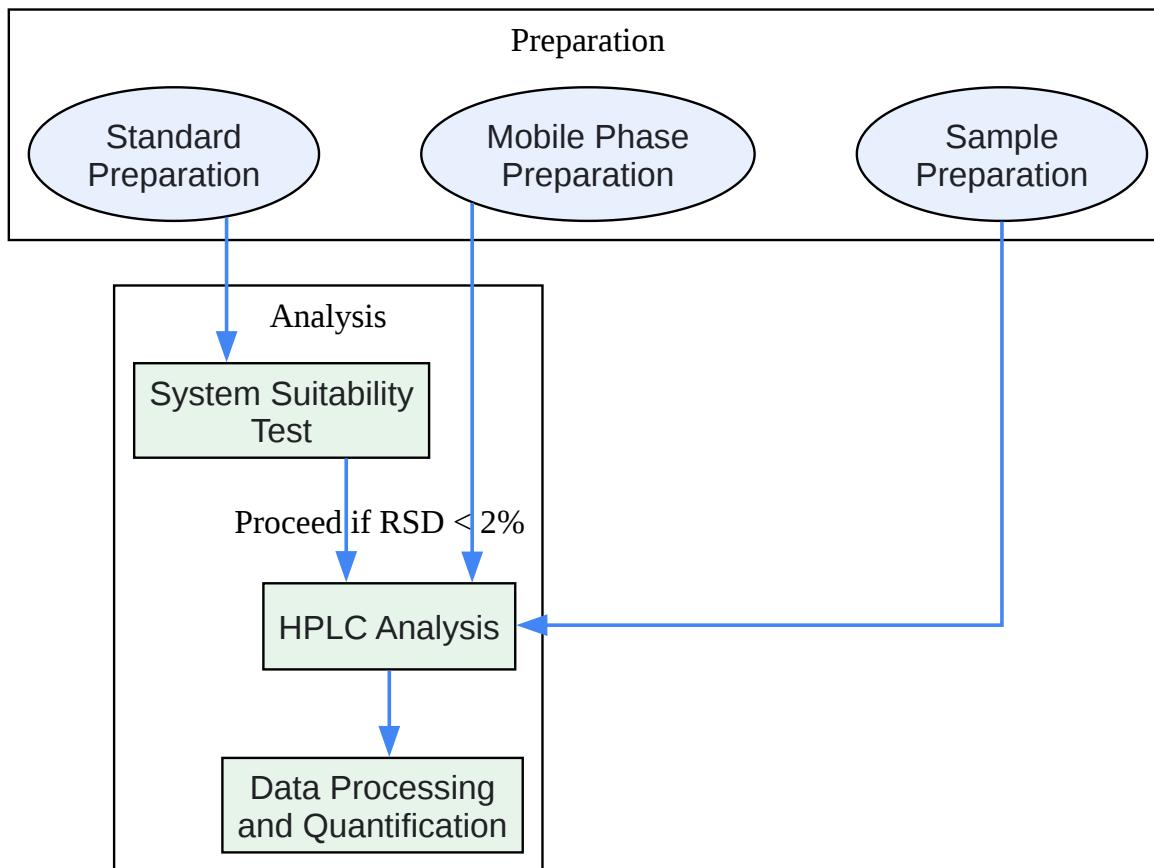
Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

Parameter	Result
Linearity (µg/mL)	10 - 100
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0
Precision (% RSD)	< 2.0
Limit of Detection (LOD)	1 µg/mL
Limit of Quantification (LOQ)	3 µg/mL
Robustness	Robust

Table 2: Summary of Method Validation Data

Experimental Workflow



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Caption: Workflow for the HPLC quantification of **Piperazine Phosphate**.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of **Piperazine Phosphate** in both bulk drug and pharmaceutical dosage forms. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research laboratories.

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References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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